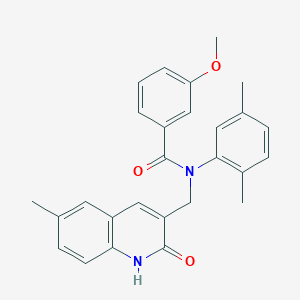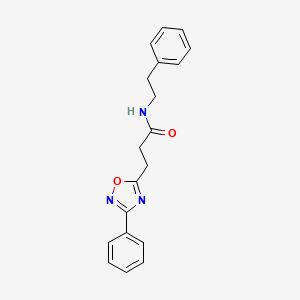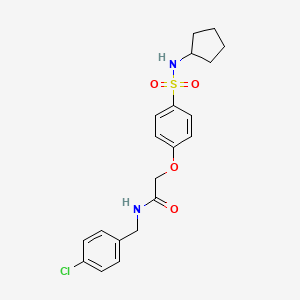
N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathway of cytokines and growth factors. CP-690,550 has been shown to have potential therapeutic applications in a variety of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide exerts its pharmacological effects by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathway of cytokines and growth factors. JAK3 plays a critical role in the activation of T cells and B cells, which are involved in the immune response. By inhibiting JAK3, N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide suppresses the production of cytokines and chemokines that contribute to inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). It also reduces the activation of T cells and B cells, which are involved in the immune response. In addition, N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has been shown to improve physical function and reduce joint damage in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has several advantages for use in laboratory experiments. It is highly selective for JAK3, which reduces the risk of off-target effects. It is also orally bioavailable, which makes it easy to administer to animals or humans. However, N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has some limitations as well. It has a relatively short half-life in the body, which may require frequent dosing. In addition, it can cause immunosuppression, which may increase the risk of infections.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. Another area of research is the investigation of the long-term safety and efficacy of N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide in patients with autoimmune and inflammatory diseases. Finally, researchers are exploring the potential use of N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide involves a multi-step process, starting with the reaction of 4-chlorobenzylamine with 2-(4-hydroxyphenoxy)acetic acid to form the intermediate 4-chlorobenzyl 2-(4-hydroxyphenoxy)acetate. This intermediate is then reacted with cyclopentylsulfonyl chloride in the presence of a base to form the final product, N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has demonstrated efficacy in reducing disease activity and improving physical function in patients with rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c21-16-7-5-15(6-8-16)13-22-20(24)14-27-18-9-11-19(12-10-18)28(25,26)23-17-3-1-2-4-17/h5-12,17,23H,1-4,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGULUXDLTUFQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


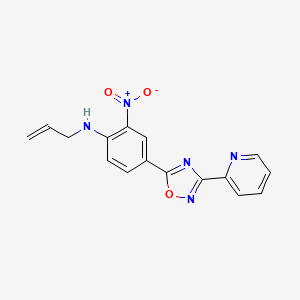

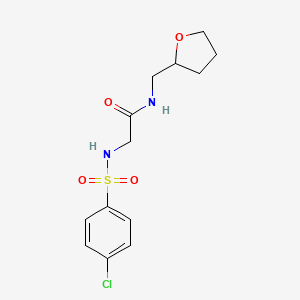


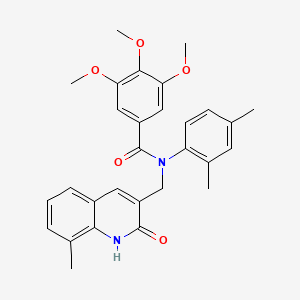

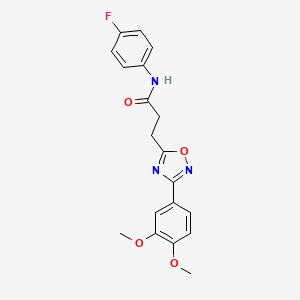
![ethyl 4-({N'-[(E)-[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720589.png)


